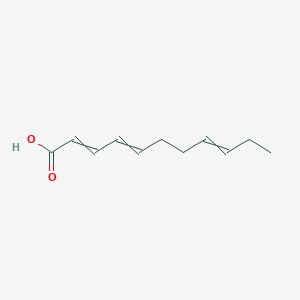

Undeca-2,4,8-trienoic acid

Description

Structure

2D Structure

Properties

CAS No. |

824416-99-1 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

undeca-2,4,8-trienoic acid |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h3-4,7-10H,2,5-6H2,1H3,(H,12,13) |

InChI Key |

ZUUTXDFQRTWXGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCC=CC=CC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways of Undeca 2,4,8 Trienoic Acid and Analogs

Proposed Biosynthetic Routes from Unsaturated Fatty Acid Precursors

The biosynthesis of undeca-2,4,8-trienoic acid is hypothesized to originate from common saturated or monounsaturated fatty acid precursors, which then undergo a series of desaturation and chain-shortening events. Two primary pathways are considered plausible: a modified fatty acid synthase (FAS) pathway integrated with desaturases, or a polyketide synthase (PKS) pathway. acs.orgnih.gov

In a modified FAS pathway, a precursor such as stearic acid (18:0) or oleic acid (18:1Δ9) would be the starting point. frontiersin.org The synthesis would proceed through the following hypothetical steps:

Initial Desaturation: A Δ9-desaturase would act on stearoyl-CoA to form oleoyl-CoA (18:1Δ9). frontiersin.org

Further Desaturation: Subsequent desaturases would introduce additional double bonds. For instance, a Δ12-desaturase could convert oleoyl-CoA to linoleoyl-CoA (18:2Δ9,12). A further desaturation, perhaps by a Δ15-desaturase, could lead to α-linolenoyl-CoA (18:3Δ9,12,15).

Chain Shortening and Isomerization: To arrive at an 11-carbon chain with the specific 2,4,8-trienoic structure, a combination of β-oxidation for chain shortening and isomerization of double bonds would be necessary. The β-oxidation process would systematically remove two-carbon units. nih.gov Isomerases would be required to shift the double bonds to the final conjugated and non-conjugated positions.

Alternatively, a PKS-like pathway could be responsible for the de novo synthesis of this compound. acs.orgaocs.org PKS systems assemble polyketide chains from simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA, through decarboxylative condensations. nih.gov The programming of the PKS modules determines the degree of reduction and dehydration at each step, which could lead to the formation of the specific polyene structure of this compound without the need for separate desaturase and chain-shortening enzymes. nih.gov

| Compound Name | Chemical Formula | Potential Role |

|---|---|---|

| Stearic Acid | C18H36O2 | Initial Precursor |

| Oleic Acid | C18H34O2 | Monounsaturated Intermediate |

| Linoleic Acid | C18H32O2 | Polyunsaturated Intermediate |

| α-Linolenic Acid | C18H30O2 | Polyunsaturated Intermediate |

| Acetyl-CoA | C23H38N7O17P3S | Building block in PKS pathway |

| Malonyl-CoA | C24H38N7O20P3S | Extender unit in FAS and PKS pathways |

Enzymatic Mechanisms in Polyene Formation

The formation of the polyene structure of this compound is dependent on the coordinated action of several key enzymes.

Fatty Acid Desaturases (FADs): These enzymes are crucial for introducing double bonds into the fatty acid chain. wikipedia.org They are typically membrane-bound, non-heme iron-containing enzymes that utilize molecular oxygen and a reducing agent like NADH or NADPH. researchgate.netresearchgate.net The regioselectivity and stereospecificity of the desaturase determine the position and configuration (cis or trans) of the newly formed double bond. researchgate.net For instance, a Δ9-desaturase specifically creates a double bond between carbons 9 and 10. frontiersin.org The formation of the conjugated diene system at the 2 and 4 positions likely involves a specialized desaturase or an isomerase.

Fatty Acid Elongases: While not directly involved in creating unsaturation, elongases play a role in building the carbon backbone of fatty acids by adding two-carbon units from malonyl-CoA. nih.gov In the context of this compound, their involvement would be in the initial synthesis of the C18 precursor.

β-Oxidation Enzymes: In the proposed pathway involving chain shortening, the enzymes of the β-oxidation spiral (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase) would be responsible for the removal of acetyl-CoA units.

Isomerases: To achieve the final 2,4,8-triene structure, isomerases may be required to shift the positions of existing double bonds. This is particularly relevant for the formation of the conjugated system.

Polyketide Synthases (PKSs): If a PKS pathway is involved, the enzymatic domains within the large PKS protein complex would carry out the entire synthesis. These domains include ketosynthase (KS), acyltransferase (AT), dehydratase (DH), and ketoreductase (KR). The selective use of the DH and KR domains at each condensation step dictates the formation and configuration of the double bonds. nih.gov

Stereochemical Control in Biosynthetic Processes

The stereochemistry of the double bonds in this compound is a critical aspect of its biosynthesis. Natural fatty acids predominantly have cis (Z) double bonds, but conjugated systems often feature a mix of cis and trans (E) configurations.

The stereochemical outcome of desaturation is determined by the specific desaturase enzyme. Most common desaturases, such as stearoyl-CoA desaturase, introduce a cis double bond. researchgate.net The formation of a trans double bond would require a specific isomerase or a desaturase with different stereoselectivity.

In polyketide biosynthesis, the stereochemistry of the hydroxyl group formed after ketoreduction, and subsequently the configuration of the double bond after dehydration, is controlled by the KR and DH domains within the PKS module. nih.gov The KR domain can produce either an (R)- or (S)-hydroxyl group, and the DH domain can then catalyze the elimination of water to form either a cis or trans double bond. Therefore, the specific combination and programming of these enzymatic domains would dictate the final stereochemistry of the undecatrienoic acid.

Comparative Biosynthetic Analysis of Undecatrienoic Acid Isomers

Several isomers of undecatrienoic acid exist, differing in the position and configuration of their three double bonds. A comparison with this compound highlights the specificity of biosynthetic pathways.

Undeca-2,5,8-trienoic acid: This isomer has its double bonds in a non-conjugated, methylene-interrupted pattern (n-3). chemfont.ca Its biosynthesis would likely follow a more conventional fatty acid desaturation pathway. Starting from a saturated C11 acid, sequential desaturation by Δ2, Δ5, and Δ8 desaturases could produce this isomer. Alternatively, it could be derived from a longer-chain polyunsaturated fatty acid, like linolenic acid (18:3Δ9,12,15), through controlled rounds of β-oxidation that preserve the terminal double bond pattern.

Undeca-2,4,6-trienoic acid: This isomer possesses a fully conjugated triene system. Its biosynthesis would likely involve a specialized set of enzymes capable of introducing three consecutive double bonds, possibly through a PKS-like mechanism where dehydration is favored at each cycle of chain extension.

The biosynthesis of these different isomers from a common precursor pool would necessitate distinct sets of desaturases and isomerases, or completely different PKS machinery, underscoring the remarkable specificity and diversity of fatty acid metabolism in nature. The differences in the double bond architecture suggest distinct functional roles for each isomer within the producing organism.

| Isomer | Double Bond Positions | Conjugation | Plausible Biosynthetic Feature |

|---|---|---|---|

| This compound | 2, 4, 8 | Partially conjugated | Combination of desaturation, isomerization, and/or chain shortening |

| Undeca-2,5,8-trienoic acid | 2, 5, 8 | Methylene-interrupted | Sequential desaturation by specific desaturases or controlled β-oxidation |

| Undeca-2,4,6-trienoic acid | 2, 4, 6 | Fully conjugated | PKS-like mechanism with repeated dehydration |

Synthetic Methodologies for Undeca 2,4,8 Trienoic Acid and Stereoisomers

Chemo-selective Synthesis Approaches

The construction of the conjugated diene and triene systems inherent to molecules like Undeca-2,4,8-trienoic acid demands high levels of regio- and stereoselectivity. Modern synthetic chemistry has risen to this challenge, primarily through the development of palladium-catalyzed alkenylation reactions and the refinement of carbonyl olefination methods. These techniques allow for the precise assembly of complex olefinic structures from simpler, well-defined precursors.

Palladium-Catalyzed Alkenylation Reactions for Conjugated Polyenes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the synthesis of conjugated polyenes. purdue.eduwikipedia.org These methods, including the Negishi, Suzuki, and Heck reactions, offer highly selective routes to various stereoisomers of dienoic and trienoic esters, which are direct precursors or analogues of this compound. pnas.orgresearchgate.net A critical evaluation of these methods was performed using the synthesis of ethyl undeca-2,4-dienoate stereoisomers as a model system. pnas.orgnih.gov

The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst, has proven to be a highly effective and versatile method for the stereoselective synthesis of conjugated dienes and polyenes. wikipedia.orgnumberanalytics.comorganic-chemistry.org Research has demonstrated that this approach is uniformly successful in preparing all four stereoisomers of ethyl undeca-2,4-dienoate with exceptional stereoisomeric purity and high yields. pnas.orgresearchgate.net

The process typically involves the hydrozirconation of a terminal alkyne to generate an alkenylzirconium intermediate, which is then transmetalated to zinc. This organozinc reagent is subsequently coupled with a stereodefined alkenyl halide, such as (E)- or (Z)-ethyl β-bromoacrylate. pnas.orgresearchgate.net The use of a palladium catalyst, for example, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), ensures efficient coupling. pnas.org This strategy has been successfully extended to the synthesis of more complex systems, including all eight stereoisomers of ethyl trideca-2,4,6-trienoate, showcasing its broad applicability. pnas.orgresearchgate.net

Table 1: Synthesis of Ethyl Undeca-2,4-dienoate Isomers via Negishi Coupling pnas.orgresearchgate.net

| Organozinc Reagent | Alkenyl Halide | Product Stereoisomer | Yield | Stereoisomeric Purity |

|---|---|---|---|---|

| (E)-1-Octenylzinc chloride | (E)-Ethyl β-bromoacrylate | (2E,4E)-Ethyl undeca-2,4-dienoate | >80% | ≥98% |

| (E)-1-Octenylzinc chloride | (Z)-Ethyl β-bromoacrylate | (2Z,4E)-Ethyl undeca-2,4-dienoate | >80% | ≥98% |

| (Z)-1-Octenylzinc chloride | (E)-Ethyl β-bromoacrylate | (2E,4Z)-Ethyl undeca-2,4-dienoate | >80% | ≥98% |

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex, is another cornerstone of C-C bond formation. pnas.orgrsc.org While widely used for synthesizing 1,3-dienes, its application to dienoic esters has faced challenges with stereochemical integrity. nih.gov

In the synthesis of ethyl undeca-2,4-dienoate isomers, Suzuki coupling using conventional bases like alkoxides or carbonates resulted in diminished stereoisomeric purity for the (2Z,4E) isomer, which was found to be ≤95% pure. pnas.orgresearchgate.net However, a significant improvement was achieved by modifying the reaction conditions. The use of fluoride (B91410) promoters, specifically cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (nBu₄NF), was found to suppress stereoisomerization, permitting the synthesis of all four stereoisomers of the dienoate in ≥98% selectivity. pnas.orgresearchgate.netnih.gov This highlights the critical role of additives in controlling the stereochemical outcome of Suzuki alkenylation.

Table 2: Effect of Base/Promoter on Suzuki Coupling Selectivity for (2Z,4E)-Ethyl Undeca-2,4-dienoate pnas.orgresearchgate.net

| Base/Promoter | Stereoisomeric Purity |

|---|---|

| Conventional (Alkoxide/Carbonate) | ≤95% |

| Cesium Fluoride (CsF) | ≥98% |

The Heck reaction, the palladium-catalyzed alkenylation of aryl or vinyl halides, provides a direct method for forming substituted alkenes. researchgate.netorganic-chemistry.org Its utility in the stereocontrolled synthesis of conjugated dienoic esters has been explored, revealing certain limitations depending on the desired isomer. pnas.orgresearchgate.net

For the synthesis of ethyl undeca-2,4-dienoate, Heck alkenylation was found to be a satisfactory method for producing the (2E,4E) and (2E,4Z) isomers, achieving ≥98% isomeric purity. pnas.orgresearchgate.net However, the synthesis of the (2Z,4E) isomer proved problematic under these conditions, with the isomeric purity of the product being no greater than 95%. pnas.orgresearchgate.netresearchgate.net This limitation restricts the general applicability of Heck alkenylation for accessing a full set of stereochemically pure conjugated dienoates compared to the more robust Negishi and optimized Suzuki coupling protocols.

Carbonyl Olefination Techniques for Dien- and Trienoic Esters

Carbonyl olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for constructing carbon-carbon double bonds with a high degree of stereocontrol, especially for producing (E)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, yielding an alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgorganicchemistrydata.org This reaction is renowned for its general tendency to favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org

In the context of synthesizing conjugated trienoic esters, the HWE reaction's stereoselectivity is highly dependent on the nature of the aldehyde substrate. pnas.orgresearchgate.netlookchem.com When ω-hydroxy-substituted phosphonate (B1237965) dienoic esters are reacted with simple alkyl aldehydes, the olefination typically exhibits an (E)-selectivity of approximately 85–90%. researchgate.netlookchem.com In contrast, when the same phosphonates are reacted with aromatic or α,β-unsaturated aldehydes, the (E)-selectivity increases significantly to ≥98%. pnas.orgresearchgate.netlookchem.com Despite its effectiveness in generating (E)-double bonds, the HWE reaction has notable limitations. Specifically, the synthesis of (2Z,4Z) and (2E,4Z) dienoic ester isomers in high selectivity (≥90%) is not readily achievable through this method. pnas.orgresearchgate.net

Table 3: Stereoselectivity of HWE Olefination with Phosphonodienoate Esters researchgate.netlookchem.com

| Aldehyde Type | Reactant Example | Typical (E)-Selectivity |

|---|---|---|

| Alkyl Aldehyde | Heptanal | 85-90% |

| Aryl Aldehyde | Benzaldehyde | ≥98% |

Still-Gennari (SG) Olefinationdntb.gov.uanih.gov

The Still-Gennari olefination is a significant modification of the Horner-Wadsworth-Emmons (HWE) reaction, renowned for its ability to produce Z-olefins with high stereoselectivity. numberanalytics.comresearchgate.netscite.ai This reaction utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in conjunction with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether. scite.aiharvard.edu The high Z-selectivity arises from the kinetically controlled reaction pathway, where the electron-withdrawing nature of the phosphonate substituents favors the formation of the Z-alkene. mdpi.com

This method is particularly valuable for synthesizing complex molecules, including natural products and pharmaceuticals where the geometry of the double bond is critical. numberanalytics.com For instance, the Still-Gennari olefination has been employed to install the 11E-alkene in the synthesis of tetramethylundeca-2,4,8-trienoate. tib.eu The reaction conditions, including the choice of base, solvent, and temperature, can be fine-tuned to optimize the yield and stereoselectivity. numberanalytics.com Lower temperatures generally enhance the Z-selectivity. numberanalytics.com While highly effective for many substrates, the stereoselectivity can be influenced by the structure of the aldehyde, with some systems showing unexpected results. researchgate.net

| Olefination Method | Predominant Stereoselectivity | Key Reagents/Conditions |

| Wittig Reaction | Variable, often Z-selective with unstabilized ylides | Phosphonium ylide |

| Horner-Wadsworth-Emmons (HWE) | Typically E-selective | Phosphonate ester, strong base |

| Still-Gennari Olefination | Highly Z-selective | Phosphonate with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonoacetate), strong non-coordinating base (e.g., KHMDS), crown ether |

| Julia Olefination | E-selective | Phenyl sulfone, amalgam or other reducing agent |

| Peterson Olefination | Stereochemistry dependent on workup (acidic vs. basic) | α-silyl carbanion |

Synthesis of Trienoic Acids with Specific Double Bond Geometries (e.g., 1Z,5Z,9Z-triene moiety)nih.gov

The synthesis of trienoic acids with specific all-Z double bond geometries, such as the 1Z,5Z,9Z-triene system, presents a significant synthetic challenge due to the need for high stereocontrol. A novel and effective method for constructing such systems involves a titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes with Grignard reagents. dntb.gov.uamdpi.comnih.gov This key step allows for the stereoselective formation of the desired Z,Z,Z-triene moiety. mdpi.comresearchgate.net

Transformations to Related Epoxy-Trienoic Acid Structures (e.g., Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid methyl ester)mdpi.com

The synthesis of epoxy-trienoic acid structures, such as Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid methyl ester, often starts from polyunsaturated fatty acids like arachidonic acid. These transformations can be achieved through chemical epoxidation methods or, more commonly, through enzymatic routes. The methyl ester form of these compounds enhances their stability and modifies their solubility for various applications.

A synthetic route to a related synthon, methyl (5Z,8S)-8,9-epoxynon-5-enoate, was developed from 5-hexynoic ester in six steps. researchgate.net This synthesis involved achieving the desired enantiomeric purity through S-enantiodirected dihydroxylation of a double bond, followed by enantioselective hydrolysis of the epoxide in the minor R-enantiomer. researchgate.net

Enzyme-Catalyzed Synthetic Routes

Cytochrome P450 Monooxygenase Applications (e.g., CYP2J2 for epoxidation)mdpi.com

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that catalyze a wide range of oxidative reactions, including the epoxidation of polyunsaturated fatty acids. genecards.orgwikipedia.org Specifically, CYP2J2 is a prominent epoxygenase, particularly in cardiac tissue, responsible for metabolizing arachidonic acid into various epoxyeicosatrienoic acids (EETs). genecards.orgnih.gov

CYP2J2, along with other isoforms like those in the CYP2C family, catalyzes the epoxidation of the double bonds in arachidonic acid to form regioisomeric EETs. nih.govresearchgate.net These enzymes are known to preferentially epoxidize the last double bond of polyunsaturated fatty acids. researchgate.net The resulting EETs are important signaling molecules involved in cardiovascular regulation. nih.govahajournals.org The overexpression of CYP2J2 has been shown to be protective against oxidative stress in endothelial cells. ahajournals.org

| CYP Isoform | Primary Epoxidation Products |

| CYP2J2 | Predominantly 14,15-EET, also 11,12-EET, 8,9-EET, and 5,6-EET |

| CYP2C8 | Mainly 14,15-EET and 11,12-EET |

| CYP2C9 | Mainly 14,15-EET and 11,12-EET |

| CYP1A2 | Primarily an epoxygenase of arachidonic acid |

Lipase-Mediated Transformations (e.g., for esterification)tcichemicals.comgenecards.org

Lipases are versatile enzymes that catalyze the hydrolysis of triglycerides and can also be used for the synthesis of esters under conditions of low water activity. scielo.br This property makes them valuable biocatalysts for the esterification of fatty acids, including trienoic acids. scielo.brnih.gov Lipase-mediated esterification offers a specific and mild alternative to chemical methods for producing esters. nih.gov

For example, lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) is a highly efficient catalyst for the esterification of various fatty acids. nih.gov In one study, a linolenic acid stigmasterol (B192456) ester was synthesized via lipase-mediated transesterification to improve the solubility of stigmasterol. jmb.or.kr The reaction conditions, such as temperature and solvent, are optimized to maximize the conversion yield. jmb.or.kr This enzymatic approach is increasingly used in the food and pharmaceutical industries to create structured lipids and other valuable esters. nih.gov

Stereoselective Synthesis Advancements for Trienoic Acidsnih.govdntb.gov.uadntb.gov.ua

Recent advancements in the stereoselective synthesis of trienoic acids have focused on developing highly efficient and selective methods to control the geometry of multiple double bonds within the carbon chain. One of the key challenges is the construction of conjugated trienoic acid systems with defined stereochemistry.

A notable strategy involves the use of successive Stille reactions. thieme-connect.com This approach allows for the stereoselective construction of conjugated trienoic acids by coupling stannyl-dienoic acid reagents with vinyl iodides, or by coupling vinylstannane reagents with tributylstannyl 5-iodopenta-2,4-dienoates. thieme-connect.com Another powerful method for creating specific double bond geometries is the palladium-catalyzed cross-coupling reaction between reagents like 1-heptyne (B1330384) and (E)-1,2-dichloro-ethene, followed by a stereoselective Wittig reaction to build the triene system. nih.gov

For the synthesis of non-conjugated trienoic acids with all-Z configurations, such as those with a 1Z,5Z,9Z-triene moiety, titanium-catalyzed cross-coupling of 1,2-dienes has proven to be a highly effective method, yielding the desired products with high stereoselectivity. dntb.gov.uanih.govmdpi.comnih.gov These advanced synthetic methodologies are crucial for accessing complex natural products and their analogs for biological studies.

Development of Novel Synthetic Catalysts and Reagents for Undecatrienoic Acid Production

The synthesis of specific stereoisomers of this compound presents a significant challenge due to the molecule's multiple points of unsaturation. Achieving precise control over the geometry of each double bond is crucial, driving the development of highly selective catalysts and reagents. Research has increasingly focused on transition metal-catalyzed cross-coupling reactions and novel organometallic methodologies to construct the trienoic acid backbone with high fidelity. These advancements are moving away from classical, less selective methods towards more efficient, stereocontrolled synthetic routes.

Key progress has been observed in the application of palladium and titanium-based catalytic systems. These modern methods offer substantial improvements in yield and stereoselectivity compared to traditional approaches like standard Wittig-type olefinations, which often provide limited control over the isomeric purity of the final product. pnas.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, have become cornerstone strategies for the stereospecific synthesis of conjugated dienes and trienes, which are key structural motifs in this compound. pnas.org

Research has demonstrated that Negishi coupling is a highly effective and broadly applicable method for producing various stereoisomers of related conjugated dienoic and trienoic esters. For instance, the synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate was achieved in high yields ( >80%) and exceptional isomeric purity (≥98%) using this approach. pnas.orgresearchgate.net A notable example involves the coupling of (E)- and (Z)-β-bromoacrylates with organozinc reagents in the presence of a palladium catalyst. pnas.orgresearchgate.net Similarly, the Negishi coupling of (2E,4Z)- and (2Z,4Z)-5-iodo-2,4-pentadienoic acid ethyl esters with (Z)-1-octenylzinc bromide, catalyzed by 1 mol % of PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), yielded the corresponding trienoic esters with ≥98% stereoselectivity. pnas.org

Advancements in Suzuki coupling have also been significant. While conventional bases like alkoxides and carbonates resulted in lower stereoisomeric purity (≤95%) for certain isomers, the introduction of novel promoter bases has overcome this limitation. pnas.orgresearchgate.net The use of cesium fluoride (CsF) or tetrabutylammonium fluoride (nBu4NF) as a promoter base successfully increased the stereoselectivity to ≥98% for all stereoisomers of ethyl undeca-2,4-dienoate. pnas.orgresearchgate.net These findings highlight how the choice of reagent, in this case, the base, is as critical as the catalyst itself in directing the stereochemical outcome of the reaction.

| Reaction Type | Catalyst/Reagent | Key Substrates | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| Negishi Coupling | Pd catalyst (e.g., 1 mol % PEPPSI) | (Z)-1-Iodo-1-octene, 5-iodo-2,4-pentadienoic acid esters | ≥98% | 80-85% | pnas.org |

| Suzuki Coupling | Pd catalyst with CsF or nBu4NF base | Ethyl (E)- and (Z)-β-bromoacrylates | ≥98% | Not specified | pnas.orgresearchgate.net |

| Suzuki Coupling (Conventional) | Pd catalyst with alkoxide/carbonate bases | Ethyl (E)- and (Z)-β-bromoacrylates | ≤95% for 2Z,4E-isomer | Not specified | pnas.orgresearchgate.net |

| Pd-catalyzed Alkenylation / SG Olefination | Pd catalyst and Still-Gennari reagents | (E)- and (Z)-1-iodo-1-octenes | ≥98% for specific trienoic esters | High | pnas.org |

Titanium-Catalyzed Stereoselective Synthesis

A novel and powerful method for the synthesis of trienoic acids with a 1Z,5Z,9Z-triene system involves the use of titanium-catalyzed cross-cyclomagnesiation. nih.govresearchgate.net This organometallic approach provides a direct route to Z-configured double bonds, which are often challenging to synthesize selectively. The key step is the intermolecular cross-cyclomagnesiation of 1,2-dienes with a Grignard reagent (such as ethylmagnesium bromide) in the presence of a catalytic amount of titanocene (B72419) dichloride (Cp2TiCl2). sciforum.net

This reaction proceeds via the in-situ formation of a magnesacyclopentane intermediate, which, after hydrolysis and subsequent oxidation with a reagent like Jones reagent, yields the target Z,Z,Z-trienoic acids. sciforum.net This methodology has been successfully applied to produce unique trienoic acids in good yields of 61–64%. nih.govresearchgate.netsciforum.net The development of this Ti-catalyzed reaction represents a significant step forward, providing access to specific, non-methylene-interrupted Z-trienoic acids that were previously difficult to obtain. nih.gov

| Reaction Type | Catalyst | Key Reagents | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| Cross-Cyclomagnesiation | Cp2TiCl2 (catalytic) | 1,2-Dienes, EtMgBr, Mg powder, Jones Reagent | (Z,Z,Z)-selective | 61-64% | nih.govresearchgate.netsciforum.net |

The ongoing evolution of synthetic methodologies continues to provide more precise and efficient tools for the construction of complex molecules like this compound. The development of novel catalysts, such as advanced palladium systems, and entirely new reaction pathways, like the titanium-catalyzed cyclomagnesiation, are crucial for accessing specific stereoisomers for research and potential applications.

Chemical Transformations and Derivative Synthesis of Undeca 2,4,8 Trienoic Acid

Esterification Reactions for Undecatrienoic Acid Esters

The synthesis of esters from undeca-2,4,8-trienoic acid is a fundamental transformation that modifies the polarity and reactivity of the carboxyl group. A notable example is the synthesis of methyl trans-2,5,10-undecatrienoate. This can be achieved through the cooligomerization of butadiene with methyl acrylate (B77674) in the presence of nickel-containing catalysts, which has been shown to produce the methyl ester in high yields. researchgate.net

General methods for the esterification of fatty acids are well-established and can be applied to this compound. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. To mitigate the harsh conditions that might affect the sensitive polyunsaturated backbone, milder methods can be employed. The use of boron trifluoride-methanol complex is a powerful acidic catalyst for esterification, often achieving completion in minutes under reflux.

Enzymatic methods offer a green and highly selective alternative for the esterification of polyunsaturated fatty acids. Lipases, for instance, can catalyze esterification under mild conditions, preserving the integrity of the double bonds. Lipases from different sources, such as Rhizomucor miehei and Chromobacterium viscosum, have been shown to be effective in catalyzing the esterification of polyunsaturated fatty acids with alcohols like glycerol. nih.govoup.com Immobilized lipases can offer advantages in terms of stability and reusability. nih.gov

Below is a table summarizing various esterification methods applicable to polyunsaturated fatty acids like this compound.

| Catalyst/Reagent | Alcohol | Conditions | Notes |

| Nickel-containing catalysts | Methyl acrylate | Cooligomerization with butadiene | High yield for methyl trans-2,5,10-undecatrienoate. researchgate.net |

| Sulfuric Acid (H₂SO₄) | Methanol | Reflux | A classic, strong acid catalyst. |

| Boron Trifluoride (BF₃) | Methanol | Reflux | Powerful and rapid esterification. |

| Immobilized Lipase (B570770) | Various alcohols | Mild temperature | High selectivity and environmentally friendly. nih.gov |

Amidation Reactions Leading to Alkamides (e.g., isobutylamides, phenylethylamides)

Amidation of this compound with various amines leads to the formation of N-alkamides, a class of compounds with significant biological activities. The synthesis of these amides typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Common methods for amide formation from carboxylic acids and amines often utilize coupling reagents to form an active intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to drive the reaction by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. wur.nl The direct thermal condensation of carboxylic acids and amines is also possible but generally requires high temperatures, which might not be suitable for heat-sensitive molecules like polyunsaturated fatty acids. youtube.com

More contemporary and milder methods employ borane-based reagents. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines under relatively mild conditions. rsc.org This method has been successfully applied to the amidation of unsaturated acids with various amines. rsc.org Enzymatic approaches, for example using Candida antarctica lipase B (CALB), also provide a green and efficient route to amides from free carboxylic acids and amines in organic solvents. rsc.org

While specific examples for the synthesis of isobutylamides and phenylethylamides of this compound are not extensively detailed in the literature, the general methods of amidation are applicable. For instance, phenylethylamides of other fatty acids have been prepared by reacting the corresponding acid with sodium in phenylethyl alcohol.

The table below outlines general amidation methods that can be applied to synthesize alkamides of this compound.

| Reagent/Catalyst | Amine | Conditions | Key Features |

| Dicyclohexylcarbodiimide (DCC) | Primary or secondary amines | Room temperature | Common coupling reagent, forms a highly reactive intermediate. wur.nl |

| Tris(2,2,2-trifluoroethyl) borate | Primary or secondary amines | 80-100 °C in MeCN | Mild, borane-based catalytic method. rsc.org |

| Candida antarctica lipase B (CALB) | Primary and secondary amines | 25-70 °C in organic solvent | Enzymatic, green, and efficient method. rsc.org |

Functional Group Modifications on the Undecatrienoic Acid Backbone

The polyunsaturated backbone of this compound is amenable to a variety of functional group modifications, which can lead to a wide range of derivatives with unique chemical and physical properties. Key reactions include hydrogenation, epoxidation, and cyclization.

Hydrogenation: Catalytic hydrogenation of the carbon-carbon double bonds in this compound can lead to partially or fully saturated fatty acids. The selectivity of this reaction is highly dependent on the choice of catalyst and reaction conditions. nih.govaocs.org Transition metals such as nickel, palladium, and platinum are commonly used as catalysts. nih.gov For instance, finely divided nickel at elevated temperatures and pressures can be used to hydrogenate alkenes. nih.gov Selective hydrogenation to reduce only a subset of the double bonds is a more complex process and often requires specialized catalyst systems. For example, cobalt-based catalysts have been investigated for the selective partial hydrogenation of conjugated dienes. sciforum.net The Horiuti-Polanyi mechanism is the commonly accepted model for the nickel-catalyzed hydrogenation of unsaturated fatty acids. frontiersin.org

Epoxidation: The double bonds in the undecatrienoic acid chain can be converted to epoxide (oxirane) rings. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). google.com The Prileschajew reaction, which involves the in-situ formation of a peracid from a carboxylic acid (e.g., acetic or formic acid) and hydrogen peroxide in the presence of an acid catalyst, is a common industrial method for the epoxidation of vegetable oils. libretexts.org Chemo-enzymatic methods, utilizing lipases to form the peracid, offer a milder and more selective alternative, minimizing ring-opening side reactions. libretexts.org The resulting epoxides are valuable intermediates for further chemical synthesis.

Cyclization: The double bonds in polyunsaturated fatty acids can undergo cyclization reactions under certain conditions, leading to the formation of cyclic fatty acids. These reactions can be induced by heat or catalyzed by acids. For example, the heating of linoleic and linolenic acids can produce five- and six-membered rings. Oxidative cyclization, catalyzed by enzymes such as cytochrome P450, is a key process in the biosynthesis of various natural products and can lead to the formation of cyclic ethers from polyunsaturated fatty acid precursors. nih.gov

The following table summarizes these functional group modifications.

| Reaction | Reagents/Catalyst | Product Type |

| Hydrogenation | H₂, Ni/Pd/Pt or Co catalyst | Saturated or partially saturated fatty acid |

| Epoxidation | m-CPBA or H₂O₂/Formic Acid | Epoxy fatty acid |

| Cyclization | Heat or Acid Catalyst | Cyclic fatty acid |

Synthesis of Hybrid and Conjugate Structures (e.g., acylcarnitines)

The carboxylic acid functionality of this compound allows for its conjugation to other molecules, creating hybrid structures with potentially novel properties. A significant class of such conjugates are acylcarnitines.

Acylcarnitines are esters of fatty acids and L-carnitine. The synthesis of acylcarnitines from their corresponding fatty acids can be achieved through several methods. One approach involves the activation of the fatty acid, for example, by converting it to an acyl chloride or an N-acyl imidazole (B134444), which then reacts with L-carnitine. oup.com A procedure using an N-acyl imidazole intermediate has been described as a rapid and simple method for synthesizing polyunsaturated acylcarnitines with yields of 50-70%.

Another method for the synthesis of acylcarnitines involves the direct reaction of the fatty acid with carnitine in the presence of a condensing agent. For instance, pentadecanoyl carnitine has been synthesized by heating pentadecanoyl chloride, pentadecanoic acid, and carnitine chloride with trifluoroacetic acid. oup.com A more general method for synthesizing O-acylated acylcarnitines involves the reaction of a fatty acyl chloride, generated in situ from the fatty acid and thionyl chloride, with carnitine hydrochloride in trichloroacetic acid.

While the synthesis of undeca-2,4,8-trienoyl carnitine has not been specifically reported, these general methodologies for the synthesis of unsaturated acylcarnitines are applicable. The choice of method would depend on the stability of the trienoic acid under the reaction conditions.

The table below provides an overview of methods for the synthesis of acylcarnitines.

| Method | Activating Agent/Catalyst | Key Intermediate |

| N-Acyl Imidazole Method | N,N'-Carbonyldiimidazole | N-acyl imidazole |

| Acid Chloride Method | Thionyl chloride | Acyl chloride |

| Direct Condensation | Trifluoroacetic acid | - |

Biological Activity and Molecular Mechanisms of Undeca 2,4,8 Trienoic Acid and Its Derivatives in Vitro Studies

Modulation of Cellular Signaling Pathways

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

In vitro studies have demonstrated that certain derivatives of undeca-2,4,8-trienoic acid can act as modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and inflammation. researchgate.net Specifically, undeca-2E-ene-8,10-diynoic acid, an alkylamide derivative isolated from Echinacea angustifolia, has been shown to inhibit Interleukin-2 (IL-2) in Jurkat T cells through a mechanism involving PPARγ. researchgate.net This finding is significant as PPARγ is a known lipid sensor, and its activation by fatty acid derivatives can lead to the inhibition of IL-2 production. researchgate.net

Further research has confirmed that the immunomodulatory effects of these alkylamides are linked to PPARγ activation. For example, undeca-2E-ene-8,10-diynoic acid was found to stimulate the differentiation of 3T3-L1 cells, a process that is dependent on PPARγ activity. researchgate.net This suggests that the interaction with PPARγ is a key component of the compound's biological activity, positioning it as a polyvalent molecule that engages multiple cellular targets. researchgate.net

Interleukin-2 (IL-2) Secretion Inhibition in T-cells

A notable biological effect observed in vitro for derivatives of this compound is the inhibition of Interleukin-2 (IL-2) secretion in T-lymphocytes. researchgate.netnih.gov Studies using Jurkat T cells, a human T-cell line, found that undeca-2E-ene-8,10-diynoic acid isobutylamide, an alkylamide from Echinacea, effectively inhibited the secretion of IL-2 at low micromolar concentrations. researchgate.netexeter.ac.uk This inhibitory action was specifically linked to the compound's activation of PPARγ, as the effect was reversible with the addition of a selective PPARγ antagonist. researchgate.net

Other related alkylamides from Echinacea have also demonstrated similar immunomodulatory activities. Dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide and dodeca-2E,4E-dienoic acid isobutylamide significantly reduced the production of IL-2 in activated Jurkat T cells over a dose range of 0.6 to 25 µg/ml. nih.govresearchgate.net These findings highlight a consistent pattern of IL-2 inhibition among this class of fatty acid amides. nih.gov

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Undeca-2E-ene-8,10-diynoic acid isobutylamide | Jurkat T cells | Inhibition of IL-2 Secretion | PPARγ Activation | researchgate.net |

| Dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide | Jurkat T cells | Inhibition of IL-2 Production | Not specified | nih.gov |

| Dodeca-2E,4E-dienoic acid isobutylamide | Jurkat T cells | Inhibition of IL-2 Production | Not specified | nih.gov |

Other Receptor/Pathway Interactions In Vitro

Beyond direct PPARγ activation and subsequent IL-2 inhibition, related trienoic acids have been investigated for their influence on a broad range of intracellular signaling pathways. nih.gov A study involving a series of synthesized trienoic acids with non-methylene-interrupted Z-double bonds utilized a multiplex assay to screen for effects on pathways critical for cell proliferation and apoptosis. nih.govnih.gov The investigated pathways included CREB, JNK, NFkB, p38, ERK1/2, Akt, p70S6K, STAT3, and STAT5. nih.gov This broad screening approach suggests that the biological activity of these compounds is likely not limited to a single mechanism but involves a complex interplay with multiple signaling networks. nih.gov The activity of these alkylamides is described as "polyvalent," indicating they engage with more than one molecular target to produce their effects. researchgate.net

Enzymatic Inhibition and Activation Studies

Topoisomerase I (hTop1) Inhibitory Activity

Research has identified certain synthetic trienoic acids as inhibitors of human topoisomerase I (hTop1), a critical enzyme involved in relaxing DNA supercoils during replication and transcription. nih.govnih.gov A study focused on trienoic acids with a non-methylene-interrupted 1Z,5Z,9Z-triene structure demonstrated moderate inhibitory activity against hTop1 in vitro. nih.govnih.gov

The inhibitory potency was found to be dependent on the specific structure of the acid. nih.gov The addition of these trienoic acids to a relaxation reaction with supercoiled DNA resulted in a dose-dependent decrease in enzyme activity. researchgate.net For instance, 5Z,9Z,13Z-docosatrienoic acid showed high inhibitory activity at concentrations above 0.1 μM. researchgate.net In silico docking studies suggest a potential mechanism where the carboxylate group of the fatty acid interacts with the enzyme, preventing the catalytic center from attacking the DNA phosphate (B84403) backbone. nih.gov

| Compound ID | Structure | hTop1 Inhibition (µM) | Reference |

|---|---|---|---|

| 13a | (5Z,9Z,13Z)-Hexadecatrienoic acid | 0.2 | nih.gov |

| 13b | (5Z,9Z,13Z)-Octadecatrienoic acid | 0.2 | nih.gov |

| 13c | (5Z,9Z,13Z)-Docosatrienoic acid | 0.1 | nih.gov |

| 13d | (6Z,10Z,14Z)-Nonadecatrienoic acid | 0.8 | nih.gov |

| 13e | (7Z,11Z,15Z)-Eicosatrienoic acid | 0.6 | nih.gov |

| 13f | (8Z,12Z,16Z)-Uncosatrienoic acid | 0.8 | nih.gov |

| 13g | (9Z,13Z,17Z)-Docosatrienoic acid | 0.4 | nih.gov |

Soluble Epoxide Hydrolase (sEH) Interactions by Related Compounds

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of fatty acid epoxides, such as epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules involved in regulating inflammation and blood pressure. The enzyme sEH converts these biologically active epoxides into their corresponding, and generally less active, diols. While direct studies on the interaction between this compound and sEH are limited in the reviewed literature, the enzyme's primary function is to hydrolyze epoxides of other unsaturated fatty acids like arachidonic acid. Inhibition of sEH is a therapeutic strategy to increase the levels of beneficial EETs. This highlights a pathway where enzymes interact with fatty acid derivatives that are functionally related to trienoic acids, playing a crucial role in lipid signaling.

Cyclooxygenase and Lipoxygenase Inhibition by Alkamides

Alkamides, a class of bioactive compounds to which this compound belongs, have demonstrated notable anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.govresearchgate.net

Studies on alkamides isolated from Echinacea species have shown that they can inhibit both COX-1 and COX-2 isozymes. nih.govfrontiersin.org For instance, at a concentration of 100 µg/mL, several Echinacea purpurea alkamides inhibited COX-1 and COX-II enzymes in the range of 36-60% and 15-46%, respectively. nih.gov This inhibitory action reduces the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. researchgate.net

Specifically, certain polyunsaturated alkamides have been identified as significant contributors to this anti-inflammatory effect. Research on extracts from the roots of Echinacea angustifolia identified undeca-2Z-ene-8,10-diynoic acid isobutylamide, a derivative of undecatrienoic acid, as one of the active alkamides that interfere with COX-2 activity, leading to a suppression of PGE2 formation. nih.gov This suggests that the anti-inflammatory properties of some herbal extracts can be attributed, at least in part, to the presence of these specific alkamides. nih.gov The mechanism appears to be direct interference with enzyme activity rather than inhibition of COX-2 expression. nih.gov Further research supports that alkamides and ketones in Echinacea extracts exhibit anti-inflammatory effects by inhibiting both cyclooxygenase and 5-lipoxygenase activities. researchgate.net

Cellular Response Studies in In Vitro Models (Excluding Clinical Human Data)

The in vitro effects of this compound and its related compounds have been investigated in various cellular models, revealing significant impacts on cell differentiation, apoptosis, and cytotoxicity.

Cell Differentiation Induction (e.g., 3T3-L1 differentiation)

The 3T3-L1 cell line is a widely used in vitro model to study the process of adipogenesis, where fibroblast-like preadipocytes differentiate into mature adipocytes. mdpi.comjomes.org This differentiation is typically induced by a hormonal cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). jomes.org The process involves a cascade of transcriptional activation, leading to changes in cell morphology and the accumulation of lipid droplets. mdpi.com

While the 3T3-L1 model is extensively used to screen compounds that may influence obesity and metabolic diseases, specific research detailing the direct effects of this compound on 3T3-L1 cell differentiation is not extensively documented in the reviewed literature. Studies have focused on other molecules, such as retinoic acid, which is known to inhibit the adipose differentiation of 3T3-L1 cells through its interaction with the retinoic acid receptor (RAR) alpha. nih.gov The potential for this compound to modulate adipogenesis remains an area for future investigation.

Apoptosis Induction in Tumor Cell Lines (e.g., Jurkat cells)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several studies have highlighted the potential of trienoic acids to induce apoptosis in tumor cell lines. nih.govmdpi.com Jurkat cells, a human T-lymphoblastoid cell line, are a common model for studying apoptosis. nih.govnih.gov

Research on synthetic trienoic acids with a 1Z,5Z,9Z-triene structure, which are structurally related to this compound, has shown that these compounds are effective inducers of apoptosis in Jurkat cells. nih.govmdpi.com For example, one such synthesized trienoic acid (referred to as compound 13c in the study) was found to efficiently trigger apoptosis. At a concentration of 0.079 µM, this compound led to 48.24% of Jurkat cells undergoing apoptosis (40.00% in early apoptosis and 8.24% in late apoptosis) after 24 hours. mdpi.comresearchgate.net The mechanism of action was determined to be the activation of the mitochondrial pathway of apoptosis, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. mdpi.com

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., Jurkat, K562, U937, HL60, HeLa)

In addition to inducing apoptosis, this compound analogues have demonstrated direct cytotoxic effects against a range of human cancer cell lines. The cytotoxic potential of these compounds is a key indicator of their potential as anticancer agents. nih.gov

A study involving the synthesis of several trienoic acids with a non-methylene-interrupted 1Z,5Z,9Z-triene system evaluated their in vitro antitumor activity against multiple cell lines. nih.govmdpi.com The compounds exhibited moderate cytotoxic effects against Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), U937 (histiocytic lymphoma), HL60 (promyelocytic leukemia), and HeLa (cervical cancer) cells. nih.govmdpi.com The half-maximal inhibitory concentrations (IC₅₀) were determined, with one of the most potent acids showing significant activity across all tested cancer cell lines, while having a higher IC₅₀ value for normal fibroblasts, suggesting some level of selectivity. nih.gov

Table 1: Cytotoxic Activity (IC₅₀, µM) of a Synthetic 1Z,5Z,9Z-Trienoic Acid (Compound 13c) against Various Human Cell Lines This interactive table summarizes the IC₅₀ values from the cited study. You can sort the data by clicking on the column headers.

| Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| Jurkat | T-cell leukemia | 0.079 |

| K562 | Chronic myelogenous leukemia | 0.12 |

| U937 | Histiocytic lymphoma | 0.09 |

| HL60 | Promyelocytic leukemia | 0.15 |

| HeLa | Cervical cancer | 0.21 |

| Fibroblasts | Normal connective tissue | 0.75 |

| Hek293 | Human embryonic kidney | 0.35 |

Data sourced from a study on synthetic trienoic acids. nih.gov

Structure-Activity Relationship (SAR) Studies for Undecatrienoic Acid Bioactivity

The biological activity of alkamides, including undecatrienoic acid derivatives, is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific molecular features that are crucial for their pharmacological effects. nih.govmdpi.com

For alkamides, key structural elements that influence bioactivity include the length of the fatty acid carbon chain, the degree of unsaturation (number of double and triple bonds), the configuration of these bonds (cis/Z or trans/E), and the nature of the amine moiety. nih.gov

Key findings from SAR studies on related alkamides include:

Unsaturation and Conjugation: The presence and position of double and triple bonds are critical. For the anti-inflammatory activity of Echinacea alkamides, the polyunsaturated nature of the fatty acid chain is essential for inhibiting COX enzymes. nih.gov The α,β,γ,δ-unsaturated conjugation in some alkamides has been linked to their biological effects. nih.gov

Stereochemistry: The geometry of the double bonds (stereochemistry) is a significant determinant of activity. In one study, the N-cis-feruloyltyramine (NCFT) isomer was inactive as an inhibitor, while the N-trans-caffeoyltyramine (NTCT) isomer showed significant activity, highlighting the importance of the double bond's configuration. nih.gov

Amide Headgroup: The type of amine attached to the fatty acid chain also modulates activity. Variations in the isobutylamide or other amine groups can affect how the molecule interacts with its biological targets.

These SAR insights are crucial for the design and synthesis of new, more potent, and selective derivatives of this compound for potential therapeutic applications. nih.gov

Advanced Analytical Characterization of Undeca 2,4,8 Trienoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for determining the precise molecular structure of organic compounds like Undeca-2,4,8-trienoic acid. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete carbon-hydrogen framework of a molecule. High-resolution NMR allows for the detailed assignment of each proton and carbon atom in the structure. tandfonline.com

For this compound, the ¹H-NMR spectrum is characterized by distinct regions. The olefinic protons of the conjugated diene system at the C-2 and C-4 positions typically appear in the downfield region of δ 5.5-7.5 ppm, often as complex multiplets due to coupling with each other and adjacent protons. The isolated double bond at C-8 would show protons in the δ 5.3-5.5 ppm range. Protons on carbon atoms adjacent to double bonds (allylic protons) resonate around δ 2.0-3.0 ppm. tandfonline.com The terminal methyl group (C-11) would appear as a doublet or triplet around δ 1.6-1.8 ppm, coupled to the C-10 proton. The most downfield proton is typically the one at the C-2 position, highly influenced by the electron-withdrawing carboxylic acid group.

¹³C-NMR spectroscopy provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 170-180 ppm. Carbons involved in the conjugated double bonds (C-2, C-3, C-4, C-5) and the isolated double bond (C-8, C-9) are found in the olefinic region, typically δ 115-150 ppm. The remaining aliphatic carbons appear in the upfield region of the spectrum (δ 20-40 ppm).

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound. Data are representative and based on analogous structures.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~172.0 |

| 2 | ~5.8 (d) | ~120.0 |

| 3 | ~7.3 (dd) | ~145.0 |

| 4 | ~6.5 (dd) | ~128.0 |

| 5 | ~6.1 (m) | ~140.0 |

| 6 | ~2.3 (m) | ~32.0 |

| 7 | ~2.2 (m) | ~35.0 |

| 8 | ~5.4 (m) | ~125.0 |

| 9 | ~5.5 (m) | ~130.0 |

| 10 | ~2.1 (m) | ~29.0 |

| 11 | ~1.7 (d) | ~18.0 |

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₄O₂ for this compound, with an exact mass of approximately 178.0994 Da).

Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a "fingerprint" spectrum that is useful for structural elucidation. jeol.com For carboxylic acids, characteristic fragments include the loss of a hydroxyl group ([M-17]⁺) or the entire carboxyl group ([M-45]⁺). libretexts.org The fragmentation pattern of the hydrocarbon chain can reveal the positions of the double bonds. The analysis is often performed on the methyl ester derivative (this compound methyl ester) to improve volatility for GC-MS analysis. jeol.comnih.gov In this case, the molecular ion would be at m/z 192, and a prominent fragment would correspond to the loss of a methoxy (B1213986) group ([M-31]⁺).

Table 2: Predicted Mass Spectrometry Fragments for this compound and its Methyl Ester. Data are representative and based on established fragmentation patterns.

| Compound | Ion | m/z (Predicted) | Description |

|---|---|---|---|

| This compound | [M]⁺ | 178 | Molecular Ion |

| [M-OH]⁺ | 161 | Loss of hydroxyl radical | |

| [M-COOH]⁺ | 133 | Loss of carboxyl group | |

| This compound Methyl Ester | [M]⁺ | 192 | Molecular Ion |

| [M-OCH₃]⁺ | 161 | Loss of methoxy radical | |

| [M-COOCH₃]⁺ | 133 | Loss of carbomethoxy group |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by a very broad absorption band from approximately 2500 to 3500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700-1725 cm⁻¹. Conjugation with the C=C double bond typically shifts this peak to a lower wavenumber. jeol.com Absorptions for C=C stretching are expected in the 1600-1650 cm⁻¹ region, and C-H stretching from the sp² carbons will be just above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron system. The extended conjugation of the 2,4-diene system in this compound is expected to result in a strong UV absorption maximum (λmax) in the range of 230-280 nm. The exact position of the λmax is dependent on the solvent and the specific geometry of the double bonds.

Table 3: Characteristic IR and UV-Vis Absorptions for this compound. Data are representative and based on analogous conjugated systems.

| Spectroscopy | Absorption Band | Wavenumber (cm⁻¹) / Wavelength (nm) | Description |

|---|---|---|---|

| IR | O-H stretch | 2500-3500 (broad) | Carboxylic acid |

| IR | C-H stretch (sp²) | 3010-3100 | Alkene C-H |

| IR | C-H stretch (sp³) | 2850-2960 | Alkane C-H |

| IR | C=O stretch | 1700-1725 | Conjugated carboxylic acid |

| IR | C=C stretch | 1600-1650 | Conjugated alkene |

| UV-Vis | π → π* | ~260 nm | Conjugated triene system |

Chromatographic Separation and Identification Methods

Chromatographic methods are employed to isolate this compound from complex mixtures and to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like fatty acids. Reversed-phase HPLC, using a C18 (octadecylsilyl) stationary phase, is typically employed. The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to ensure the carboxylic acid remains in its protonated form for better peak shape and retention. Detection is commonly performed using a UV detector set to the λmax of the conjugated system.

Table 4: Example HPLC Conditions for this compound Analysis.

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Acetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 260 nm |

| Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. nih.gov To make fatty acids like this compound sufficiently volatile for GC analysis, they are typically converted into their fatty acid methyl ester (FAME) derivatives. essencejournal.com This derivatization is commonly achieved by reacting the acid with a reagent like BF₃-methanol or by acidic methanolysis. The resulting FAME is then injected into the GC-MS system, where it is separated based on its boiling point and polarity on a capillary column (e.g., a DB-5ms or similar) and subsequently identified by its mass spectrum. essencejournal.com

Table 5: Typical GC-MS Conditions for the Analysis of this compound Methyl Ester.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 250 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| MS Scan Range | 40-400 amu |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

The separation of structurally similar fatty acid isomers, such as the geometric (cis/trans) and positional isomers of this compound, presents a significant analytical challenge. theanalyticalscientist.com Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for this purpose, offering superior resolution and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). youtube.com The enhanced separation capabilities of UHPLC are primarily due to the use of columns packed with sub-2 µm particles, which leads to increased efficiency. youtube.com

For the analysis of fatty acids like this compound, reversed-phase (RP) UHPLC is a commonly employed mode. The separation of cis and trans isomers, which have very similar hydrophobicity, can be particularly difficult with standard C18 columns. hplc.eu However, columns with high steric selectivity, such as those with cholesteryl-bonded phases, have demonstrated improved separation of geometric isomers. hplc.eu The separation mechanism relies on the different molecular shapes of the isomers, allowing for their differential retention.

In a typical UHPLC setup for separating unsaturated fatty acid isomers, a binary solvent system is often used. The mobile phase may consist of a mixture of acetonitrile and water, sometimes with the addition of modifiers like tetrahydrofuran (B95107) to optimize selectivity. theanalyticalscientist.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to achieve optimal separation of complex mixtures.

Below is an interactive data table summarizing typical UHPLC conditions that could be adapted for the separation of this compound isomers.

| Parameter | Condition | Rationale |

| Column | Reversed-phase with high steric selectivity (e.g., Cholesteryl-bonded silica) | Provides enhanced separation of geometric (cis/trans) isomers based on molecular shape. hplc.eu |

| Particle Size | < 2 µm | Increases column efficiency and resolution, a hallmark of UHPLC. youtube.com |

| Column Dimensions | 2.1 mm I.D. x 100-150 mm length | Standard dimensions for UHPLC, balancing separation efficiency with analysis time and solvent consumption. |

| Mobile Phase A | Acetonitrile/Water (e.g., 50:50 v/v) | A common reversed-phase solvent system for fatty acid analysis. |

| Mobile Phase B | Acetonitrile or Tetrahydrofuran | Strong organic solvent for gradient elution; THF can enhance selectivity for certain isomers. theanalyticalscientist.com |

| Gradient Program | Linear gradient from a lower to a higher percentage of Mobile Phase B over 10-20 minutes | Allows for the elution of a wide range of compounds with varying polarities and provides good peak shapes. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle size columns to maintain high efficiency. |

| Column Temperature | 30 - 40 °C | Controls viscosity and can influence selectivity. |

| Detection | UV-Vis (e.g., 210-280 nm) or Mass Spectrometry (MS) | UV detection is suitable for conjugated systems; MS provides mass information for identification. edpsciences.org |

| Sample Preparation | Esterification to methyl esters (FAMEs) | Often performed to improve chromatographic behavior and volatility, especially if subsequent GC analysis is planned. nih.gov |

Advanced Structural Elucidation Approaches for Complex Undecatrienoic Structures

The definitive structural elucidation of complex undecatrienoic acids and their derivatives, including the precise determination of double bond positions and stereochemistry (E/Z configuration), requires the application of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of unsaturated lipids. nih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular framework. For undecatrienoic acids, the chemical shifts and coupling constants of the olefinic protons in the ¹H NMR spectrum are particularly informative for determining the geometry of the double bonds. researchgate.net However, signal overlap in the ¹H NMR spectrum can sometimes complicate interpretation, especially in molecules with multiple unsaturations. nih.gov

¹³C NMR spectroscopy offers a wider chemical shift range and can provide unambiguous signals for each carbon atom in the molecule, including the olefinic carbons. aocs.org The chemical shifts of the carbons involved in the double bonds can help to confirm their positions and, in some cases, their geometry. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure by establishing connectivity between protons and carbons.

Mass spectrometry, particularly when coupled with a separation technique like UHPLC (UHPLC-MS), is a powerful method for determining the molecular weight and obtaining structural information through fragmentation patterns. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. nih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation to generate a characteristic fragmentation spectrum. The analysis of these fragments can provide valuable information about the location of double bonds and other functional groups within the fatty acid chain. youtube.com

The following table outlines the application of these advanced techniques for the structural elucidation of a hypothetical this compound isomer.

| Technique | Information Provided |

| ¹H NMR | Chemical Shifts: Olefinic protons (δ 5.0-7.5 ppm) provide information on the electronic environment of the double bonds. Coupling Constants (J-values): Help to determine the stereochemistry (cis or trans) of the double bonds. researchgate.net |

| ¹³C NMR | Chemical Shifts: Unique signals for each carbon, including the carboxyl carbon (δ ~170-180 ppm) and olefinic carbons (δ ~120-140 ppm), confirming the carbon skeleton and double bond positions. aocs.org |

| 2D NMR (COSY, HSQC, HMBC) | COSY: Shows proton-proton correlations, helping to trace the spin systems of the aliphatic chain and olefinic regions. HSQC: Correlates protons to their directly attached carbons. HMBC: Shows correlations between protons and carbons over two to three bonds, crucial for establishing long-range connectivity and confirming the positions of double bonds and functional groups. |

| High-Resolution MS (HRMS) | Provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.gov |

| Tandem MS (MS/MS) | Fragmentation of the parent ion yields product ions that can help to locate the positions of the double bonds along the fatty acid chain. youtube.com |

By combining the separation power of UHPLC with the detailed structural insights from advanced NMR and MS techniques, a comprehensive characterization of this compound and its complex derivatives can be achieved.

Future Directions and Emerging Research Avenues in Undeca 2,4,8 Trienoic Acid Research

Exploration of Undiscovered Biological Activities and Molecular Pathways

The current understanding of polyunsaturated fatty acids suggests a vast and largely untapped potential for Undeca-2,4,8-trienoic acid in modulating cellular functions. Future research is poised to uncover novel biological activities by investigating its influence on a variety of cell types and disease models. General studies on trienoic acids have demonstrated cytotoxic effects against a range of human tumor cell lines, including Jurkat, K562, and HeLa, indicating a promising area of investigation for this compound's potential as an antineoplastic agent. nih.govmdpi.comnih.gov

A primary direction will be the systematic screening of this compound against panels of cancer cell lines and pathogens. Research on other non-methylene-interrupted fatty acids has revealed antimicrobial, antibacterial, antimalarial, and antifungal properties, which warrants investigation for this specific trienoic acid. nih.gov

Furthermore, the molecular pathways through which trienoic acids exert their effects are complex and offer many avenues for discovery. Studies on similar compounds have implicated the mitochondrial pathway in inducing apoptosis and have identified influences on a host of intracellular signaling kinases responsible for cell proliferation and survival. nih.govmdpi.com Future research should aim to identify the specific protein targets and signaling cascades modulated by this compound. A key area of interest will be its potential interaction with nuclear receptors, such as the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are known to regulate critical biological processes like development, proliferation, and differentiation. nih.gov

Table 1: Potential Areas for Biological Activity Exploration

| Research Area | Potential Activity of this compound | Rationale based on Related Compounds |

|---|---|---|

| Oncology | Cytotoxicity against solid tumors and leukemias | Other trienoic acids show moderate to intense cytotoxic effects on various human tumor cells. nih.govnih.gov |

| Infectious Diseases | Antimicrobial, antifungal, antimalarial activity | Non-methylene-interrupted fatty acids have demonstrated broad-spectrum antimicrobial efficacy. nih.gov |

| Immunology | Modulation of immune responses | Polyunsaturated fatty acids are known to stimulate immune responses and have anti-inflammatory effects. nih.gov |

| Neurology | Regulation of neuronal ion channels | An unusual trienoic acid has been shown to activate calcium influx in neurons. mdpi.com |

Development of Highly Efficient and Sustainable Synthetic Routes

A significant bottleneck in the comprehensive study of specific fatty acids like this compound is their low abundance in natural sources and the difficulty of their isolation. nih.govsciforum.net This underscores the critical need for developing efficient and stereoselective synthetic methods. Future research in synthetic organic chemistry will be pivotal in making this compound readily available for biological studies.

Recent advancements have led to the Z-stereoselective synthesis of trienoic acids containing a 1Z,5Z,9Z-triene system with yields between 61-64%, utilizing a titanium-catalyzed cross-coupling reaction as the key step. nih.govmdpi.com This methodology, which starts from commercially available materials, provides a strong foundation for developing a tailored synthesis of this compound with its specific double bond configuration. nih.govmdpi.com

Beyond mere synthesis, the focus is shifting towards sustainable and green chemistry approaches. rsc.org This includes the development of one-pot multicomponent reactions that increase efficiency and atom economy, and the use of continuous-flow systems that can offer better control and safety over traditional batch processes. rsc.orgrsc.org Another promising and highly sustainable avenue is the exploration of microbial production systems. Engineering oleaginous yeasts, such as Yarrowia lipolytica, has proven successful for producing other valuable fatty acids and could be adapted for the biosynthesis of this compound from simple carbon sources like glucose. nih.gov

Table 2: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Key Features | Potential Advantages for this compound |

|---|---|---|

| Biomimetic Synthesis | Utilizes transition metal catalysis (e.g., Ti-catalyzed cross-coupling). nih.govmdpi.com | High stereoselectivity, building upon established methods for similar trienoic acids. |

| Green Chemistry | Employs continuous-flow reactors and one-pot reactions. rsc.orgrsc.org | Increased safety, higher yields, reduced waste, and improved atom economy. |

| Metabolic Engineering | Uses engineered microorganisms (e.g., yeast) for biosynthesis. nih.gov | Highly sustainable, potential for large-scale production from renewable feedstocks. |

Advanced Mechanistic Investigations into Cellular and Biochemical Effects

To fully comprehend the potential of this compound, it is crucial to move beyond identifying its biological activities to understanding the precise mechanisms through which it functions at the cellular and molecular levels. Advanced mechanistic studies will form a core component of future research.

For instance, some trienoic acids are known to inhibit human topoisomerase I (hTop1), an enzyme critical for DNA replication and repair. nih.govmdpi.com Future investigations should focus on whether this compound shares this activity and should employ techniques like in vitro relaxation assays with supercoiled DNA to quantify its inhibitory potency. nih.govmdpi.com Furthermore, detailed studies using techniques like multiplex assays can elucidate its impact on a wide array of signaling pathways, including those involving kinases like CREB, JNK, and Akt, which are central to cell growth and differentiation. nih.govmdpi.com

The role of mitochondria as a target for trienoic acids is another area ripe for exploration. nih.gov Studies on related compounds have shown they can induce the loss of cytochrome c from mitochondria, a key event in the initiation of apoptosis. nih.gov Advanced live-cell imaging and biochemical fractionation studies could reveal the direct effects of this compound on mitochondrial membrane potential, reactive oxygen species (ROS) production, and the release of other pro-apoptotic factors. nih.gov Investigating its interaction with specific free fatty acid receptors, such as FFAR4, could also uncover novel signaling pathways. mdpi.com

Applications in Chemical Biology Research Tools and Probes

The unique structure and biological activity of this compound make it an attractive scaffold for the development of chemical biology tools. These tools are essential for dissecting complex biological processes and identifying novel drug targets.

A key future direction will be the synthesis of this compound derivatives that can function as molecular probes. By chemically modifying the parent compound to include a reporter tag (e.g., a fluorophore) or a reactive group for covalent labeling, researchers can create probes to visualize the subcellular localization of the fatty acid or to identify its direct binding partners within the cell. The ability to perform chemical modifications is crucial for improving the therapeutic properties of fatty acids. mdpi.com

For example, if this compound is confirmed to be a potent enzyme inhibitor, an activity-based probe could be designed. Such a probe would allow for the specific labeling and identification of its target enzyme in a complex proteome, providing direct evidence of its mechanism of action. These research tools would not only deepen our understanding of this specific molecule's function but also facilitate broader investigations into the roles of fatty acids in health and disease.

Q & A

Q. What are the established synthetic routes for Undeca-2,4,8-trienoic acid, and how do reaction conditions influence isomer purity?

this compound synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to introduce conjugated double bonds. Key parameters include temperature control (to prevent undesired isomerization) and solvent polarity (to stabilize intermediates). For example, γ-linolenic acid (a structurally similar trienoic acid) is synthesized using enzymatic desaturation or chemical methods with palladium catalysts . Post-synthesis, purification via reverse-phase HPLC is critical to isolate the correct isomer, as minor shifts in double-bond positions can alter biological activity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- GC-MS : Quantifies fatty acid methyl esters (FAMEs) after derivatization, with retention times and fragmentation patterns confirming double-bond positions .

- NMR : and NMR distinguish cis/trans configurations and conjugation patterns. For example, coupling constants () >10 Hz indicate trans double bonds, while ≈ 12–14 Hz suggest cis .

- FT-IR : Confirms carboxylic acid functional groups (stretch at ~1700 cm) and unsaturated C-H bonds (≈3010 cm) .

Q. What are the documented biological roles of this compound in model systems?

While direct studies on this compound are limited, analogous trienoic acids (e.g., α-linolenic acid) are precursors for signaling molecules like jasmonates in plants and anti-inflammatory mediators in mammals. In vitro assays using lipid vesicles can assess membrane fluidity modulation, while gene knockout models (e.g., FAD7 mutants in Arabidopsis) help elucidate metabolic pathways .

Q. How should this compound be stored to prevent degradation in laboratory settings?

Store under inert gas (argon/nitrogen) at −80°C in amber vials to minimize oxidation. Long-term storage >6 months requires periodic purity checks via TLC or GC-MS. Degradation products (e.g., peroxides) increase toxicity, necessitating PPE and fume hood use during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from isomer impurities or assay variability. Solutions include: